![molecular formula C13H14N2 B1601557 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile CAS No. 56062-59-0](/img/structure/B1601557.png)

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile

Vue d'ensemble

Description

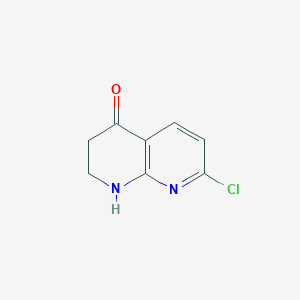

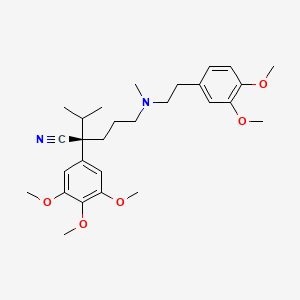

The compound “3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile” is likely to be a bicyclic compound with a benzyl group and a carbonitrile group attached. The “azabicyclo[3.1.0]hexane” part suggests a bicyclic structure with a nitrogen atom incorporated in it .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a bicyclic ring system containing a nitrogen atom (aza-), a benzyl group (benzyl-), and a carbonitrile group (-carbonitrile). The “[3.1.0]” in “azabicyclo[3.1.0]hexane” refers to the number of atoms in the three parts of the bicycle, excluding the atoms at the bridgeheads .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonitrile and benzyl groups, as well as the nitrogen in the ring. The carbonitrile group could undergo reactions typical of nitriles, such as hydrolysis, reduction, or nucleophilic addition. The benzyl group could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carbonitrile group could increase its polarity and potentially its boiling point. The bicyclic structure could influence its conformational stability .Applications De Recherche Scientifique

Drug Design

3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives, such as “3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile”, are often present in molecules capable of acting on various biological targets and are actively used in drug design .

Synthesis of Complex Organic Molecules

The 3-ABH fragment is often present in various natural and synthetic biologically active compounds. Advances in the field of organic chemistry are largely related to the development of accessible and efficient methods for the design of complex organic molecules .

Transition Metal Catalysis

Modern synthetic approaches to 3-ABH derivatives are based on transition metal catalysis. These approaches include the synthesis of 3-ABH by three- and five-membered ring fusion, as well as numerous one-pot syntheses from acyclic precursors via tandem cyclizations .

Treatment of Pruritus

The 3-azabicyclo[3.1.0]hexyl ring system is used in potent μ opioid receptor antagonists for the treatment of pruritus .

Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

The 3-azabicyclo[3.1.0]hexyl ring system is used in ketohexokinase (KHK) inhibitors for the treatment of non-alcoholic fatty liver disease (NAFLD) .

Muscarinic Receptor Antagonist

The 3-azabicyclo[3.1.0]hexyl ring system is used in muscarinic receptor antagonists .

T-type Calcium Channel Inhibitor

The 3-azabicyclo[3.1.0]hexyl ring system is used in T-type calcium channel inhibitors .

Pharmaceutical Applications

The 3-azabicyclo[3.1.0]hexane framework is a valuable structural fragment found in natural compounds. It is used in pharmaceuticals and key intermediates .

Mécanisme D'action

Target of Action

The “3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile” is a heterocyclic system often present in molecules capable of acting on various biological targets . It’s found in various natural and synthetic biologically active compounds .

Mode of Action

The exact mode of action of “3-Benzyl-3-azabicyclo[31It’s known that the compound interacts with its targets, leading to changes in the biological system .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it’s involved in the synthesis of 3-azabicyclo[3.1.0]hexane (3-ABH) derivatives based on transition metal catalysis . The synthesis of 3-ABH includes three- and five-membered ring fusion, as well as numerous one-pot syntheses from acyclic precursors via tandem cyclizations .

Result of Action

The compound’s action results in various molecular and cellular effects. For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This group also includes the analgesic bicifadine, centanafadine used for the treatment of attention-deficit hyperactivity disorder (ADHD), and amitifadine (antidepressant) .

Action Environment

The action, efficacy, and stability of “3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile” can be influenced by various environmental factors. For instance, storage temperature and conditions can affect the compound’s stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHSMHNKEIRAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CN(C2)CC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480140 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile | |

CAS RN |

56062-59-0 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.